4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a thioxo group at position 2, a methyl group at position 6, and aryl moieties at positions 4 and 3. The 4-chloro-3-nitrophenyl group at position 4 introduces electron-withdrawing effects, while the 3-chlorophenyl carboxamide at position 5 enhances hydrophobic interactions. Synthesis typically involves cyclocondensation of substituted aldehydes, thiourea, and β-ketoamides under acidic conditions, as seen in analogous procedures .
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c1-9-15(17(25)22-12-4-2-3-11(19)8-12)16(23-18(28)21-9)10-5-6-13(20)14(7-10)24(26)27/h2-8,16H,1H3,(H,22,25)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLVRCDDVCLFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydropyrimidine ring : A six-membered ring containing nitrogen.
- Chloro and nitro substituents : These groups are known to enhance biological activity.
- Thioxo group : Imparts unique chemical reactivity.
Molecular Formula
Molecular Weight
Approximately 396.34 g/mol.
Antimicrobial Activity
Research has shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For example:
- Study Findings : A study synthesized various tetrahydropyrimidine analogues and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated promising results, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Escherichia coli | 64 | |
| Compound C | Pseudomonas aeruginosa | 128 | |
| This compound | Staphylococcus aureus | 48 |
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated:
- Case Study : In vitro studies revealed that the compound exhibited cytotoxic effects on HeLa cancer cells with an IC50 value of approximately 25 µM. This suggests that the compound could be a candidate for further development in cancer therapeutics .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases:
- Research Findings : The compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant agent .
Table 2: Antioxidant Activity Results
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound:
- Substituent Effects : The presence of chloro and nitro groups on the phenyl rings enhances antimicrobial activity.
- Thioxo Group Contribution : The thioxo moiety is essential for maintaining the biological activity against various pathogens.
Scientific Research Applications
Antimicrobial Activity
1. Bacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The unique combination of functional groups may enhance its potency compared to other known antibacterial agents. For instance, related compounds in the tetrahydropyrimidine class have shown promising results in inhibiting bacterial growth, making this compound a candidate for further development as an antimicrobial agent .
2. Mechanism of Action
Preliminary studies suggest that 4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may inhibit specific enzymes or receptors involved in bacterial proliferation. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase and DNA polymerase III in Staphylococcus aureus, indicating potential pathways for therapeutic action .
Therapeutic Applications
1. Potential as a Drug Candidate
The compound's structural characteristics suggest it could serve as a lead compound for developing new antibacterial drugs. Its thioxo group and carboxamide moiety are known to interact with biological targets effectively, which is crucial for drug design. The ability to modify these groups may lead to improved efficacy and reduced side effects .
2. Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of similar tetrahydropyrimidines. For example:
- A study highlighted the synthesis of 2-thioxo-1,2,3,4-tetrahydropyrimidines and their derivatives, revealing significant antimicrobial properties against various bacteria .
- Another investigation focused on structure-activity relationships (SAR) among pyrimidine derivatives, emphasizing the importance of substituents in enhancing biological activity .
Comparative Analysis with Related Compounds
To understand the relative efficacy of This compound , it's beneficial to compare it with other known compounds within the same chemical family.
| Compound Name | Antimicrobial Activity | Notable Features |
|---|---|---|
| Compound A | Active against E. coli | Contains a nitro group |
| Compound B | More potent than trimethoprim | Exhibits broad-spectrum activity |
| Current Compound | Significant activity against S. aureus | Unique thioxo and carboxamide groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Aryl substituents: N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Replaces the nitro group with a methoxy group, reducing electron-withdrawing effects but improving solubility. 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters (): A heterocyclic furan substituent at position 4 alters electronic properties and antioxidant activity.
Physicochemical and Spectral Data
- Melting points : Analogues with nitro groups (e.g., target compound) typically have higher melting points (>200°C) due to stronger intermolecular interactions .
- IR spectra : Thioxo groups show characteristic C=S stretches at ~1200–1250 cm⁻¹, consistent across analogues .
- NMR data : The 3-nitrophenyl group in the target compound causes deshielding of adjacent protons (δ ~8.1–8.3 ppm for aromatic Hs) compared to methoxy-substituted analogues (δ ~6.8–7.2 ppm) .
Key Research Findings and Trends
- Substituent-position relationships : Meta-substitution (e.g., 3-nitro) enhances antimicrobial activity, while para-substitution (e.g., 4-chloro) improves thermal stability .
- Synthetic scalability : POCl3-mediated reactions () offer higher yields (>75%) compared to traditional acid catalysis (~60%) .
Q & A
Q. What are the standard synthetic protocols for preparing 4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The synthesis typically involves a multi-step approach using thiourea, substituted aldehydes, and β-ketoamides under acidic conditions. For example, analogous pyrimidine derivatives are synthesized via cyclocondensation of 4-(trifluoromethyl)-2-nitrophenoxybenzaldehyde, N-(substituted phenyl)trifluoroacetamide, and thiourea in methanol with catalytic HCl . Key steps include controlling reaction temperature (60–80°C), solvent choice (methanol or ethanol), and reaction time (6–12 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For example, ¹H NMR can resolve the thioxo group (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm), while MS confirms the molecular ion peak (e.g., m/z 450–500) . Advanced techniques like single-crystal X-ray diffraction (as in ) resolve conformational ambiguities, such as dihedral angles between aromatic rings .
Q. How is the compound’s stability influenced by storage conditions?
Stability is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation pathways include hydrolysis of the thioxo group or nitro reduction under prolonged exposure to humidity . Pre-use analysis via HPLC or TLC is recommended to verify integrity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization involves screening solvents (e.g., DMF vs. methanol), acid catalysts (HCl vs. acetic acid), and temperature gradients. For example, replacing HCl with milder acids (e.g., p-TsOH) reduces side reactions like demethylation . Microwave-assisted synthesis (80°C, 30 minutes) can enhance yield by 15–20% compared to conventional heating .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Cross-validation with multiple techniques is critical. For instance, if NMR suggests a planar conformation but MS data indicates fragmentation, X-ray crystallography (as in ) can clarify spatial arrangements. Computational tools (DFT calculations) predict NMR shifts and vibrational spectra to reconcile discrepancies .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Modify substituents on the phenyl rings (e.g., replacing nitro with methoxy groups) and assess bioactivity. For example, replacing 3-chlorophenyl with 4-fluorophenyl in analogous compounds enhanced antimicrobial activity by 30% . Use in vitro assays (e.g., MIC for bacteria) and molecular docking to map interactions with target proteins .
Q. What green chemistry approaches minimize environmental impact during synthesis?
Replace traditional solvents (methanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods. demonstrates efficient synthesis using minimal HCl (2–3 drops), reducing waste . Palladium-catalyzed reductive cyclization () with formic acid as a CO surrogate further enhances sustainability .
Q. How do computational models predict pharmacokinetic properties?
Molecular dynamics simulations (e.g., AMBER or GROMACS) assess solubility, logP, and binding affinity. For nitro-containing analogs, in silico models predict moderate blood-brain barrier penetration (logBB = 0.3) and CYP450-mediated metabolism .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on biological activity?
Replicate assays under standardized conditions (e.g., cell line ATCC designations, fixed incubation times). For example, if one study reports IC₅₀ = 10 µM against cancer cells but another finds no activity, validate via orthogonal assays (MTT vs. apoptosis markers) .
Q. What methodologies validate crystallographic vs. solution-phase conformations?
Compare X-ray data (solid-state) with NMR NOE experiments (solution-phase). shows that intramolecular hydrogen bonds stabilize the solid-state conformation, while solution NMR may reveal dynamic flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
